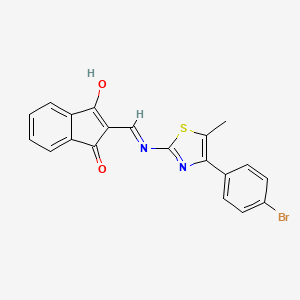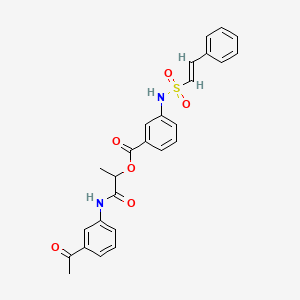
AKOS001039622
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(3-acetylanilino)-1-oxopropan-2-yl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an acetylanilino group, a phenylethenyl sulfonylamino group, and a benzoate ester, making it a subject of interest for researchers.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-(3-acetylanilino)-1-oxopropan-2-yl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups. It may also serve as a probe for investigating cellular pathways and mechanisms.
Medicine
In medicine, [1-(3-acetylanilino)-1-oxopropan-2-yl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, coatings, and other advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-acetylanilino)-1-oxopropan-2-yl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the acetylation of aniline to form 3-acetylaniline. This intermediate is then reacted with a suitable acylating agent to introduce the oxopropan-2-yl group. The final step involves the sulfonylation of the benzoate ester with (E)-2-phenylethenyl sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(3-acetylanilino)-1-oxopropan-2-yl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines.
Wirkmechanismus
The mechanism of action of [1-(3-acetylanilino)-1-oxopropan-2-yl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate involves its interaction with specific molecular targets. The acetylanilino group can form hydrogen bonds with proteins, while the sulfonylamino group can participate in electrostatic interactions. These interactions can modulate enzyme activity or disrupt protein-protein interactions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1-(3-acetylanilino)-1-oxopropan-2-yl] pentanoate: This compound shares the acetylanilino and oxopropan-2-yl groups but differs in the ester moiety.
[1-(3-acetylanilino)-1-oxopropan-2-yl] benzoate: Similar structure but lacks the sulfonylamino group.
[1-(3-acetylanilino)-1-oxopropan-2-yl] 3-aminobenzoate: Contains an amino group instead of the sulfonylamino group.
Uniqueness
The uniqueness of [1-(3-acetylanilino)-1-oxopropan-2-yl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. This makes it a versatile compound for research and industrial applications.
Eigenschaften
IUPAC Name |
[1-(3-acetylanilino)-1-oxopropan-2-yl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-18(29)21-10-6-12-23(16-21)27-25(30)19(2)34-26(31)22-11-7-13-24(17-22)28-35(32,33)15-14-20-8-4-3-5-9-20/h3-17,19,28H,1-2H3,(H,27,30)/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGUEVMPUSMZKQ-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)C)OC(=O)C2=CC(=CC=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)C)OC(=O)C2=CC(=CC=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
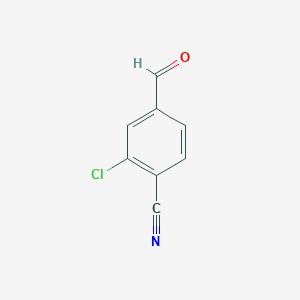
![2-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide](/img/structure/B2592245.png)
![3-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol](/img/structure/B2592246.png)
![2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2592247.png)
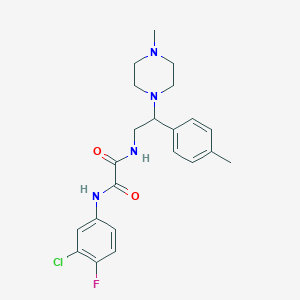
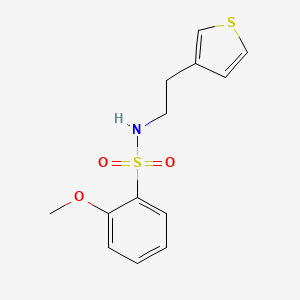
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-difluorobutanoic acid](/img/structure/B2592252.png)

![2-[(4-chlorobenzyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2592255.png)
![7-Fluoro-2-methyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2592258.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2592259.png)
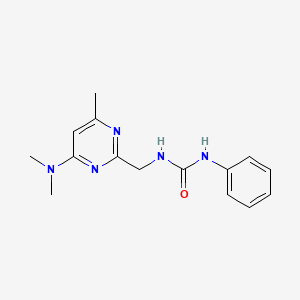
![1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(m-tolyl)urea](/img/structure/B2592262.png)
